Iodo-PEG3-Azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

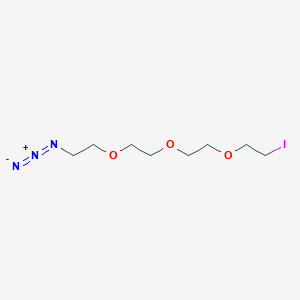

Iodo-PEG3-Azide is a versatile chemical compound that contains an iodine atom, a polyethylene glycol (PEG) spacer with three ethylene glycol units, and an azide functional group. This compound is primarily used as a linker in bioconjugation techniques, particularly in click chemistry reactions. The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various biological and chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Iodo-PEG3-Azide typically involves the reaction of a PEG derivative with an iodinating agent and an azide source. One common method is the nucleophilic substitution reaction where a PEG derivative with a leaving group (such as a tosylate or mesylate) reacts with sodium iodide (NaI) to introduce the iodine atom. This is followed by the reaction with sodium azide (NaN3) to introduce the azide group. The reactions are usually carried out in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Iodo-PEG3-Azide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions.

Click Chemistry: The azide group participates in click chemistry reactions, forming triazole rings when reacted with alkynes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide (NaI), sodium azide (NaN3), polar aprotic solvents (acetonitrile, dimethyl sulfoxide).

Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C), hydrogen gas (H2).

Click Chemistry: Copper(I) catalysts, alkynes

Major Products:

Triazole Linkages: Formed from click chemistry reactions.

Primary Amines: Formed from the reduction of the azide group

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure:

- Iodine Atom: Enhances reactivity and stability.

- PEG Spacer: Increases solubility in aqueous environments, making it suitable for biological applications.

- Azide Group: Engages in nucleophilic substitution reactions, allowing for the formation of stable covalent bonds with alkyne-containing molecules.

Mechanism of Action:

Iodo-PEG3-Azide participates in click chemistry reactions, particularly through the azide-alkyne cycloaddition mechanism. This allows for the efficient conjugation of biomolecules, enabling targeted drug delivery systems and modifications of proteins or peptides.

Scientific Research Applications

This compound is employed across various fields, including:

-

Bioconjugation Techniques:

- Used to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules.

- Facilitates the development of targeted drug delivery systems by linking therapeutic agents to specific cellular targets.

-

Chemistry and Polymer Science:

- Acts as a linker in the synthesis of complex molecules and polymers.

- Enables the creation of functionalized materials, including hydrogels and nanoparticles.

-

Pharmaceutical Research:

- Enhances the solubility and bioavailability of therapeutic agents.

- Accelerates drug discovery processes by allowing for precise modifications to drug candidates.

-

Diagnostic Applications:

- Utilized in the development of radiopharmaceuticals for imaging purposes.

- The azide group can be used to label compounds for tracking within biological systems.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Targeted Drug Delivery: Research has demonstrated that this compound can be used to create conjugates that target specific cells or tissues. For example, studies have shown successful conjugation with alkyne-containing peptides, leading to enhanced targeting capabilities in cancer therapies .

- Development of Radiopharmaceuticals: Recent advancements in radiochemistry have utilized this compound to improve the uptake and retention of radiolabeled compounds in murine models. This has implications for more effective imaging techniques in oncology .

Comparative Data Table

Mécanisme D'action

The mechanism of action of Iodo-PEG3-Azide primarily involves its functional groups:

Azide Group: The azide group is highly reactive and participates in click chemistry reactions, forming stable triazole linkages.

Iodine Atom:

PEG Spacer: The polyethylene glycol spacer increases the solubility of the compound in aqueous media and reduces immunogenicity, making it suitable for biological applications

Comparaison Avec Des Composés Similaires

Azido-PEG3-Bromide: Similar to Iodo-PEG3-Azide but contains a bromine atom instead of iodine.

Azido-PEG3-Chloride: Contains a chlorine atom instead of iodine.

Azido-PEG3-Tosylate: Contains a tosylate group instead of iodine.

Uniqueness of this compound: this compound is unique due to its high reactivity in nucleophilic substitution reactions, facilitated by the iodine atom. This makes it a valuable compound for various chemical and biological applications, particularly in click chemistry and bioconjugation .

Activité Biologique

Iodo-PEG3-Azide, a compound with the CAS number 936917-36-1, is a significant player in bioconjugation chemistry, particularly in the realm of click chemistry. This compound comprises an iodine atom, a polyethylene glycol (PEG) spacer with three ethylene glycol units, and an azide functional group. Its unique structure endows it with properties such as high stability, solubility, and biocompatibility, which are essential for various applications in pharmaceutical research and development.

This compound features several critical chemical properties that enhance its utility in biological applications:

| Property | Description |

|---|---|

| Molecular Weight | 285.08 g/mol |

| Molecular Formula | C₆H₁₂N₃IO₂ |

| Solubility | Soluble in water and polar organic solvents |

| Appearance | Colorless to yellow oil |

The presence of the azide group allows for participation in bioorthogonal reactions, making it a versatile tool for bioconjugation strategies.

This compound participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction facilitates the formation of stable covalent bonds between azides and alkynes, enabling the creation of complex biomolecules such as targeted drug delivery systems and modified proteins or peptides. The iodine atom enhances the reactivity of the compound, making it an effective alkylating agent for various nucleophiles (C-, O-, N-, S-centered) .

Applications in Pharmaceutical Research

This compound is primarily used in:

- Targeted Drug Delivery : By conjugating drugs to specific targets using click chemistry, researchers can enhance the precision of treatments.

- Protein Modification : It allows for the modification of proteins or peptides to study their functions or improve their therapeutic efficacy.

- Development of Novel Therapeutics : The compound aids in synthesizing new therapeutic agents by facilitating complex molecular interactions.

Case Study 1: Enhanced Metabolic Stability

A study highlighted the incorporation of 1,2,3-triazoles derived from azide compounds into radiopharmaceuticals. These triazoles were found to increase metabolic stability and binding affinity while reducing defluorination rates . The addition of this compound to radiolabeled compounds significantly improved their renal uptake in murine models, demonstrating its potential for enhancing drug efficacy.

Case Study 2: Click Chemistry in Immunoconjugates

Research demonstrated that this compound could be utilized in immunoconjugates to release radioactivity selectively from blood pools. This was achieved through Staudinger ligation reactions involving biocompatible N-glycosyl azides. The results indicated improved tumor-to-blood ratios, enhancing the therapeutic index of radiolabeled antibodies .

Comparative Analysis of Related Compounds

To understand the effectiveness of this compound better, a comparison with related compounds is useful:

| Compound | Reactivity | Applications |

|---|---|---|

| This compound | High (alkylation) | Drug delivery, protein modification |

| Azide-PEG4 | Moderate | Bioconjugation |

| Bromo-PEG3 | Low (alkylation) | Less effective than iodides |

This table illustrates that this compound's high reactivity makes it particularly suitable for rapid bioconjugation processes compared to its counterparts.

Propriétés

IUPAC Name |

1-azido-2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16IN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRYEFKWTSOFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCI)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16IN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.